molecular formula C8H11BN2O3 B6338830 5-(Dimethylcarbamoyl)pyridine-3-boronic acid CAS No. 1443112-26-2

5-(Dimethylcarbamoyl)pyridine-3-boronic acid

Cat. No.: B6338830
CAS No.: 1443112-26-2
M. Wt: 194.00 g/mol
InChI Key: VBABYPOKPONQAR-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid typically involves the reaction of 5-(Dimethylcarbamoyl)pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the boronic acid group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoyl)pyridine-3-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes .

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters and other derivatives . These interactions are crucial in many of its applications, including catalysis and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylcarbamoyl)pyridine-3-boronic acid is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic acids. Its dimethylcarbamoyl group offers unique electronic and steric properties, making it particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name

[5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-11(2)8(12)6-3-7(9(13)14)5-10-4-6/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABYPOKPONQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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